molecular formula C21H17N3O3 B4370544 methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4370544
M. Wt: 359.4 g/mol
InChI Key: SAFUMAYXSDBDJW-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents with catalysts such as hydrochloric acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For example, it can inhibit inflammatory pathways by targeting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents on the aromatic rings or the pyrazolo[1,5-a]pyrimidine core. Examples include:

Uniqueness

Methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substituents, which confer distinct biological and chemical properties. The methoxy group on the phenyl ring can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-16-10-8-15(9-11-16)18-12-19(21(25)27-2)24-20(23-18)17(13-22-24)14-6-4-3-5-7-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFUMAYXSDBDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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